molecular formula C21H24N6O2 B2977432 N-(4-methoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251632-40-2

N-(4-methoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2977432
CAS No.: 1251632-40-2
M. Wt: 392.463
InChI Key: XDVUNPVXPXFMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(4-methoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide" is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methylpiperidin-1-yl group at the 6-position and an imidazole-4-carboxamide moiety linked to a 4-methoxyphenyl group. While specific pharmacological data are unavailable in the provided evidence, its structural complexity and functional groups (e.g., carboxamide, methoxy, and piperidine) imply tailored solubility, bioavailability, and target affinity.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-15-7-9-26(10-8-15)19-11-20(23-13-22-19)27-12-18(24-14-27)21(28)25-16-3-5-17(29-2)6-4-16/h3-6,11-15H,7-10H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVUNPVXPXFMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide, often referred to as a derivative of imidazole and pyrimidine, has garnered significant attention in biomedical research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates an imidazole ring, a pyrimidine moiety, and a methoxyphenyl group. Its molecular formula is C18H24N4O2, with a molecular weight of 336.41 g/mol. The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Enzyme Inhibition : The imidazole ring is known for its ability to interact with various enzymes. Studies have shown that similar compounds can inhibit farnesyltransferase (FT) and other kinases, which are crucial in cancer pathways .
  • Receptor Modulation : The piperidine component suggests potential interactions with neurotransmitter receptors, possibly influencing pathways related to mood disorders or neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary investigations have indicated that derivatives of this compound exhibit antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionIC50 values ranging from 5-20 nM
AntimicrobialEffective against Mycobacterium spp.
Antitumor ActivityInhibition of cell proliferation

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Imidazole Ring : Variations in substituents on the imidazole ring significantly affect enzyme binding affinity.
  • Pyrimidine Moiety : Modifications here can enhance selectivity for specific biological targets.
  • Methoxy Group : This substituent has been linked to increased solubility and stability in biological systems.

Table 2: SAR Analysis

SubstituentEffect on ActivityOptimal Variation
Imidazole PositionInfluences enzyme binding4-position hydrophobic groups
Pyrimidine PositionAffects receptor selectivityAlkyl substitutions at 6-position
Methoxy GroupEnhances solubilityPara-position preferred

Case Studies

  • Anti-Cancer Activity : A study demonstrated that similar imidazole derivatives effectively reduced glioma cell viability through multiple pathways, including apoptosis and cell cycle arrest . The compound's ability to inhibit critical signaling pathways like AKT and mTOR suggests potential as an anti-cancer agent.
  • Antimicrobial Efficacy : In vitro studies have shown that compounds with similar structures exhibit significant inhibitory effects against Mycobacterium tuberculosis, indicating that this compound may also possess similar properties .
  • Neuroprotective Effects : Research into related piperidine derivatives has highlighted their potential in modulating neurotransmitter systems, suggesting that this compound could be explored for neuroprotective applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several analogs, as outlined below.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Implications
Target Compound : N-(4-methoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide Not Provided Not Provided - Pyrimidine core
- 4-Methylpiperidin-1-yl at C6
- 4-Methoxyphenyl carboxamide
Likely optimized for solubility (methoxy) and target binding (piperidine/imidazole)
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C21H22N6O 374.4 - Pyrazolo-pyridine core
- Ethyl/methyl substituents
- Phenyl group
Reduced solubility (hydrophobic substituents) vs. target compound
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide C20H20N10O 416.4 - Tetrazolyl substituent
- Piperidine-4-carboxamide
Enhanced hydrogen bonding (tetrazole) but potential metabolic instability
1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide C27H26N4O3 454.5 - Additional benzyl group
- o-Tolyl substituent
Increased steric bulk may reduce membrane permeability

Key Observations :

Core Heterocycles: The target compound’s pyrimidine-imidazole hybrid contrasts with pyrazolo-pyridine () and benzimidazole derivatives (). Pyrimidines often enhance binding to ATP pockets in kinases, while imidazoles improve solubility and metabolic stability .

Substituent Effects :

  • The 4-methylpiperidin-1-yl group in the target compound may enhance blood-brain barrier penetration due to moderate lipophilicity, whereas ’s benzyl and o-tolyl groups could hinder it .
  • ’s ethyl/methyl substituents on pyrazole suggest a focus on steric shielding, possibly reducing off-target interactions compared to the target’s methoxy group .

Molecular Weight and Bioavailability :

  • The target compound’s molecular weight is likely intermediate (~450–500 estimated), balancing permeability and solubility. ’s lower weight (416.4) may favor absorption but reduce target affinity .

Unresolved Data Gaps :

  • Physical properties (e.g., melting point, logP) and biological data (e.g., IC50, pharmacokinetics) are absent in the evidence, limiting direct functional comparisons.

Q & A

Q. How can regioselectivity challenges in pyrimidine functionalization be mitigated?

  • Directed ortho-metalation : Use tert-butoxy directing groups to achieve selective C-6 substitution on pyrimidine .
  • Protecting group strategies : Temporarily mask the imidazole nitrogen with Boc to prevent undesired side reactions during pyrimidine coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.